![molecular formula C17H18N2O2 B12603780 [5-(4-Butylphenyl)-1,3-dioxan-2-ylidene]propanedinitrile CAS No. 875153-11-0](/img/structure/B12603780.png)
[5-(4-Butylphenyl)-1,3-dioxan-2-ylidene]propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(4-Butylphenyl)-1,3-dioxan-2-ylidene]propanedinitrile is an organic compound with a complex structure that includes a dioxane ring and a butylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-Butylphenyl)-1,3-dioxan-2-ylidene]propanedinitrile typically involves the reaction of 4-butylbenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxane ring. This intermediate is then reacted with malononitrile under basic conditions to yield the final product. The reaction conditions often include:
Temperature: 60-80°C
Catalysts: Acid catalysts like p-toluenesulfonic acid for the formation of the dioxane ring, and bases like sodium ethoxide for the final step.
Solvents: Common solvents include ethanol and toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[5-(4-Butylphenyl)-1,3-dioxan-2-ylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines depending on the reagents used.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, [5-(4-Butylphenyl)-1,3-dioxan-2-ylidene]propanedinitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a versatile tool for biochemical studies.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of [5-(4-Butylphenyl)-1,3-dioxan-2-ylidene]propanedinitrile involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [5-(4-Methylphenyl)-1,3-dioxan-2-ylidene]propanedinitrile
- [5-(4-Ethylphenyl)-1,3-dioxan-2-ylidene]propanedinitrile
- [5-(4-Propylphenyl)-1,3-dioxan-2-ylidene]propanedinitrile
Uniqueness
Compared to similar compounds, [5-(4-Butylphenyl)-1,3-dioxan-2-ylidene]propanedinitrile has a longer alkyl chain, which can influence its physical and chemical properties. This uniqueness can affect its solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
875153-11-0 |
|---|---|
Formule moléculaire |
C17H18N2O2 |
Poids moléculaire |
282.34 g/mol |
Nom IUPAC |
2-[5-(4-butylphenyl)-1,3-dioxan-2-ylidene]propanedinitrile |
InChI |
InChI=1S/C17H18N2O2/c1-2-3-4-13-5-7-14(8-6-13)16-11-20-17(21-12-16)15(9-18)10-19/h5-8,16H,2-4,11-12H2,1H3 |
Clé InChI |
CVNQTZZQZCYFNU-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)C2COC(=C(C#N)C#N)OC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


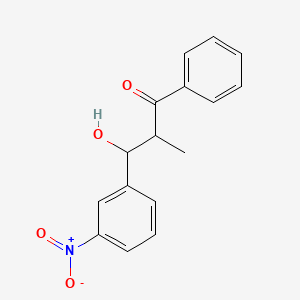
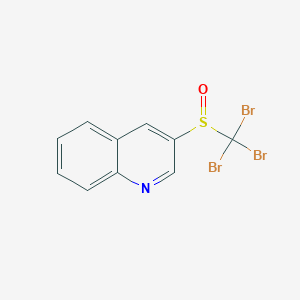
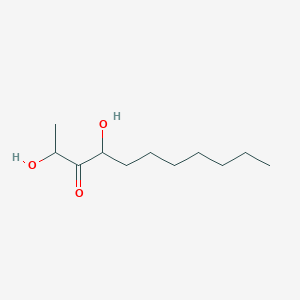
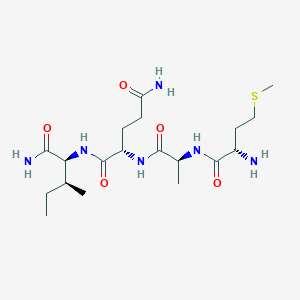
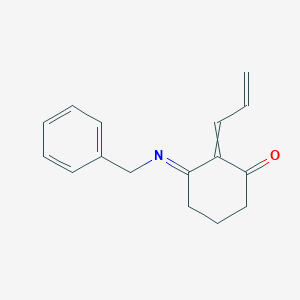
![5-Chloro-2-[(4-ethenylphenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12603729.png)
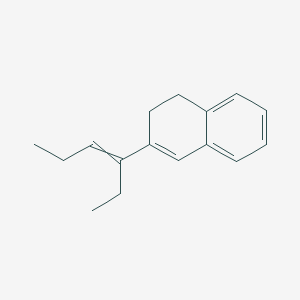
![N-[1-(tert-Butylamino)-3-oxobut-1-en-1-yl]acetamide](/img/structure/B12603731.png)
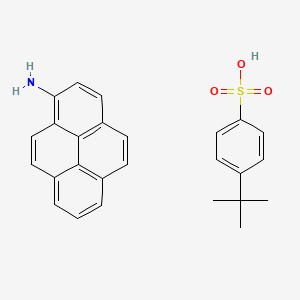

![Acetamide, N-[(1S,2S)-1-[(3,5-difluorophenyl)methyl]-2-[(3R,5S,6R)-6-(2,2-dimethylpropoxy)-5-methyl-3-morpholinyl]-2-hydroxyethyl]-, (HCl salt)](/img/structure/B12603754.png)
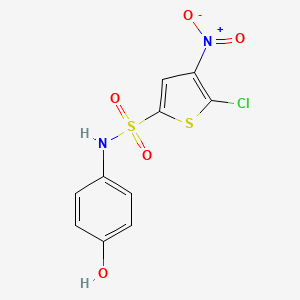
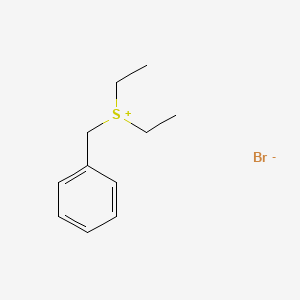
![Urea, N-[(4-chlorophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B12603786.png)
